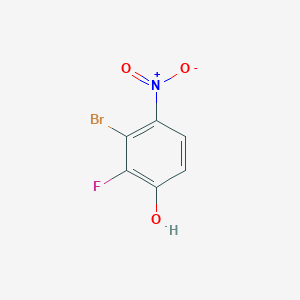

3-Bromo-2-fluoro-4-nitrophenol

Beschreibung

Contextual Overview of Substituted Phenols in Chemical Synthesis and Materials Science

Substituted phenols are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. oregonstate.edunih.govacs.org Their utility stems from the reactivity of the aromatic ring and the hydroxyl group, which can be readily modified to introduce new functional groups. In chemical synthesis, they are pivotal intermediates in the production of pharmaceuticals, agrochemicals, dyes, and polymers. mdpi.com For instance, the controlled synthesis of phenols with specific substitution patterns is of great interest to medicinal chemists for developing new drugs. oregonstate.edunih.govacs.org

In materials science, substituted phenols are integral to the creation of high-performance polymers and functional materials. oregonstate.edunih.govacs.orgmdpi.com For example, they are used in the production of phenolic resins, which are known for their thermal stability and chemical resistance. Furthermore, the introduction of specific substituents onto the phenol (B47542) ring can tune the electronic and optical properties of the resulting materials, making them suitable for applications in organic electronics. mdpi.com The development of efficient and selective methods for the synthesis of substituted phenols remains an active area of research, with a focus on creating structurally diverse molecules for various technological applications. mdpi.comnih.gov

Rationale for Investigating Poly-substituted Nitro-halophenols

The investigation of poly-substituted nitro-halophenols, which contain multiple halogen and nitro groups, is driven by the desire to fine-tune the properties of these molecules for specific applications. The number, type, and position of these substituents have a profound impact on the compound's acidity, reactivity, and biological activity. For example, the presence of multiple electron-withdrawing groups can significantly increase the acidity of the phenolic proton.

From a synthetic perspective, poly-substituted nitro-halophenols offer a platform for creating highly functionalized aromatic systems. The different substituents can be selectively manipulated to introduce further complexity, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The study of their synthesis and reactivity also presents interesting challenges in controlling regioselectivity during electrophilic aromatic substitution reactions. Moreover, understanding the structure-property relationships in this class of compounds is crucial for the rational design of new molecules with desired characteristics. The presence of both nitro and halogen groups makes them valuable precursors for a variety of chemical transformations. cymitquimica.com

Specific Focus on the Synthesis and Reactivity of 3-Bromo-2-fluoro-4-nitrophenol

This compound is a poly-substituted halogenated nitrophenol with the chemical formula C₆H₃BrFNO₃. sigmaaldrich.com This compound features a bromine atom at the 3-position, a fluorine atom at the 2-position, and a nitro group at the 4-position relative to the hydroxyl group on the phenol ring. This specific arrangement of substituents creates a unique electronic and steric environment that dictates its chemical behavior.

The synthesis of this compound and its derivatives often involves multi-step procedures starting from simpler halogenated or nitrated phenols. For instance, a common strategy involves the nitration of a corresponding bromo-fluorophenol. The regioselectivity of the nitration step is a critical aspect of the synthesis, as the directing effects of the existing substituents must be carefully considered to obtain the desired isomer.

The reactivity of this compound is influenced by its functional groups. The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring towards further electrophilic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, which can then participate in various reactions such as ether and ester formation. mdpi.compsu.edu The bromine and fluorine atoms can also be involved in specific chemical transformations, including cross-coupling reactions.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1807210-00-9 |

| Linear Formula | C₆H₃BrFNO₃ |

| InChI Key | QPOLYTZHRDEONX-UHFFFAOYSA-N |

This table is based on data from reference sigmaaldrich.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-2-fluoro-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOLYTZHRDEONX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Br)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 2 Fluoro 4 Nitrophenol

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.orgias.ac.in For 3-Bromo-2-fluoro-4-nitrophenol, this process highlights several strategic bond disconnections to devise a viable synthetic route. The goal is to simplify the complex structure in a logical manner that corresponds to reliable forward chemical reactions. wikipedia.org

A primary disconnection strategy involves the late-stage introduction of the bromine atom via electrophilic bromination of a 2-fluoro-4-nitrophenol (B1220534) precursor. This approach is favorable because the hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. byjus.com In this precursor, the position ortho to the hydroxyl group (C3) is vacant and activated, making it a prime target for bromination.

An alternative retrosynthesis involves disconnecting the nitro group, suggesting the nitration of a 3-bromo-2-fluorophenol (B134220) intermediate. This route is more complex due to the competing directing effects of the substituents. The hydroxyl group strongly directs ortho and para, while the fluoro and bromo groups, though deactivating, also direct ortho and para. quora.com Managing the regioselectivity to ensure nitration occurs specifically at the C4 position is a significant challenge.

A third approach could involve the synthesis of the phenol (B47542) functionality itself, perhaps through a nucleophilic aromatic substitution (SNAr) on a precursor like 1-bromo-2,3-difluoro-5-nitrobenzene. The strong electron-withdrawing effect of the nitro group would activate the ring for nucleophilic attack, allowing a hydroxide (B78521) source to displace one of the fluorine atoms.

Precursor Synthesis and Functional Group Interconversions

The successful construction of this compound is dependent on the efficient synthesis of key intermediates and the strategic manipulation of functional groups.

Nitration Strategies for Fluorobromobenzene Derivatives

The nitration of substituted benzenes is a classic electrophilic aromatic substitution reaction. nih.gov When synthesizing precursors for this compound, the nitration of a fluorobromobenzene derivative is a common step. For example, the nitration of 2-bromo-1-fluorobenzene using a standard mixture of nitric acid and sulfuric acid primarily yields 2-bromo-1-fluoro-4-nitrobenzene. sigmaaldrich.com The regioselectivity is guided by the ortho-, para-directing effects of both the fluorine and bromine substituents. edubirdie.com

| Starting Material | Nitrating Agent | Major Product(s) |

| 2-Bromo-1-fluorobenzene | HNO₃/H₂SO₄ | 2-Bromo-1-fluoro-4-nitrobenzene |

| 3-Bromo-1-fluorobenzene | HNO₃/H₂SO₄ | Mixture of 3-bromo-1-fluoro-6-nitrobenzene and 3-bromo-1-fluoro-4-nitrobenzene |

Halogenation Techniques for Fluoro-nitrophenol Precursors

In routes that employ late-stage bromination, the precursor 2-fluoro-4-nitrophenol is treated with a brominating agent. The hydroxyl group is a highly activating substituent, making the aromatic ring very susceptible to electrophilic attack, and often Lewis acid catalysts are not required. byjus.com Milder conditions, such as using bromine in a solvent of low polarity like chloroform (B151607) or carbon disulfide, can lead to monobromination. youtube.com The powerful ortho-directing influence of the hydroxyl group ensures high selectivity for the introduction of bromine at the C3 position.

| Precursor | Brominating Agent | Product |

| 2-Fluoro-4-nitrophenol | Br₂ in Acetic Acid | This compound |

| 2-Fluoro-4-nitrophenol | N-Bromosuccinimide (NBS) | This compound |

Selective Functionalization of Aromatic Rings

Achieving specific substitution patterns on a multi-functionalized ring often requires careful manipulation of the reactivity of the existing groups. For instance, the powerful activating effect of a hydroxyl group can be attenuated by converting it into an acetyl group. This protecting group can then be removed via hydrolysis later in the synthesis. libretexts.org This strategy prevents over-reaction, such as the formation of di- or tri-brominated products, which can be a problem with highly activated rings like phenols. libretexts.org Furthermore, the order in which substituents are introduced is critical. Introducing a meta-directing group like a nitro group early in the synthesis will guide subsequent substituents to the meta position, while introducing an ortho-, para-director first will lead to a different set of isomers. libretexts.org

Regioselective Synthesis and Isomer Control

Controlling the precise placement of substituents is the most significant hurdle in the synthesis of polysubstituted arenes like this compound. rsc.org The formation of undesired isomers can drastically lower the yield and complicate purification processes.

Challenges in Achieving Desired Substitution Patterns

The outcome of an electrophilic aromatic substitution reaction is dictated by the electronic effects of the substituents already present on the ring. The hydroxyl group is a strongly activating ortho-, para-director, while the nitro group is a strongly deactivating meta-director. Halogens like fluorine and bromine are deactivating but ortho-, para-directing. stackexchange.comquora.com

When these groups are present simultaneously, their directing effects can be either cooperative or conflicting. In a precursor like 3-bromo-2-fluorophenol, the hydroxyl group is the most powerful activating group and will dominate, directing an incoming electrophile (like the nitronium ion) to the C4 and C6 positions. stackexchange.com This leads to a mixture of isomeric products, namely this compound and 3-bromo-2-fluoro-6-nitrophenol, which can be difficult to separate. The steric bulk of existing substituents can also influence the regioselectivity, often favoring substitution at the less hindered position. youtube.com Overcoming these challenges requires a carefully planned synthetic sequence, often involving multiple steps, to ensure each functional group is installed in the correct position with high selectivity. libretexts.org

Methodologies for Minimizing Isomeric Byproducts

The primary challenge in the synthesis of this compound is controlling the position of the incoming electrophile (e.g., nitronium ion, NO₂⁺) on a pre-existing bromo-fluorophenol scaffold. The directing effects of the hydroxyl (-OH), fluoro (-F), and bromo (-Br) substituents collectively influence the reaction's regioselectivity. The powerful ortho-, para-directing influence of the hydroxyl group often dominates, leading to a mixture of isomers.

Methodologies to minimize these byproducts focus on manipulating reaction conditions and employing selective reagents:

Control of Reaction Conditions: The choice of nitrating agent and solvent system is critical. Traditional nitration using a mixture of concentrated nitric and sulfuric acids is highly aggressive and often leads to poor selectivity and side reactions like oxidation. researchgate.net Milder, more selective nitrating systems, such as metal nitrates (e.g., Cu(NO₃)₂ or Fe(NO₃)₃) in anhydrous organic solvents, can offer improved control and higher selectivity for one isomer over another. The reaction temperature also plays a crucial role; lower temperatures generally enhance selectivity.

Use of Solid Acid Catalysts: Heterogeneous catalysts like zeolites (e.g., H-beta), montmorillonite (B579905) clays, and supported acids (e.g., silica (B1680970) sulfuric acid) offer a significant advantage in controlling regioselectivity. rsc.orgresearchgate.net The defined pore structure of these materials can exert shape-selectivity, sterically hindering the formation of bulkier isomers and favoring the desired product. rsc.org This approach not only improves selectivity but also simplifies catalyst recovery and reduces acidic waste streams. google.com

Blocking Groups: A multi-step strategy involving the use of a temporary blocking group can provide excellent regiochemical control. For instance, a sulfonyl group can be introduced at a reactive position (e.g., para to the hydroxyl group) to block it from nitration. After the nitration is directed to the desired remaining position, the sulfonyl group can be removed, often through desulfonation in the presence of acid. masterorganicchemistry.com This ensures the nitro group is installed at the intended location.

Below is a table summarizing various nitrating systems and their impact on selectivity in phenol nitration, which can be extrapolated to the synthesis of this compound.

| Nitrating System | Catalyst/Medium | Typical Selectivity Profile | Advantages |

| HNO₃ / H₂SO₄ | None | Often poor regioselectivity, risk of over-nitration and oxidation. | Inexpensive, powerful nitrating agent. |

| Metal Nitrates (e.g., Cu(NO₃)₂) | Anhydrous Acetone or Acetic Acid | Can provide high selectivity for para or ortho isomers depending on conditions. | Milder conditions, improved selectivity. |

| NH₄NO₃ / KHSO₄ | Acetonitrile | Good to excellent yields with high regioselectivity for ortho-nitration. dergipark.org.tr | Inexpensive and easy to handle reagents. dergipark.org.tr |

| NaNO₃ / Wet SiO₂ | Inorganic Acidic Salts (e.g., Mg(HSO₄)₂) | Moderate to excellent yields under mild, heterogeneous conditions. nih.gov | Heterogeneous system, simple workup. nih.gov |

| Zeolite H-beta | Solid Acid Catalyst | High para-selectivity due to shape-selective catalysis within pores. rsc.org | Recyclable catalyst, high selectivity, reduced waste. rsc.org |

Techniques for Isomer Separation and Purification

Even with optimized synthetic methods, the formation of some isomeric byproducts is often unavoidable. Therefore, efficient separation and purification techniques are essential to isolate pure this compound.

Steam Distillation: This classical technique is particularly effective for separating ortho-nitrophenols from their meta and para isomers. The ortho-isomer's ability to form an intramolecular hydrogen bond significantly lowers its boiling point and increases its volatility, allowing it to be separated with steam, while the other isomers remain in the distillation flask. doubtnut.com

Column Chromatography: A highly versatile and effective method for separating isomers with different polarities. By selecting an appropriate stationary phase (e.g., silica gel or alumina) and eluent system, it is possible to achieve excellent separation of complex isomeric mixtures. google.com The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Crystallization and Recrystallization: This is a primary technique for purifying solid organic compounds. illinois.edu Fractional crystallization, which relies on slight differences in the solubilities of isomers in a particular solvent, can be employed. The process may need to be repeated to achieve high purity. google.com For challenging separations where isomers have very similar solubilities, complex-assisted crystallization can be used. This method involves adding a complexing agent to the solution that selectively binds to the impurity, sterically preventing its incorporation into the crystal lattice of the desired product. rsc.orgresearchgate.net

High-Performance Capillary Zone Electrophoresis (CZE): While typically used for analytical purposes, CZE is a powerful technique for separating isomers. It separates molecules based on their charge and size, and it has been successfully applied to the separation of nitrophenol isomers with high efficiency. researchgate.netbohrium.com

Catalytic Approaches in Synthetic Routes

Catalysis offers powerful tools for enhancing efficiency, selectivity, and sustainability in organic synthesis. Both transition metal and organocatalytic approaches are relevant to the synthesis of this compound.

Modern synthetic methods increasingly rely on transition-metal catalysis for the formation of carbon-halogen (C-X) bonds due to their high efficiency and selectivity. nih.gov In the context of synthesizing this compound, transition metal catalysts could be employed for the bromination step, potentially through C-H activation.

Directed C-H Bromination: Catalysts based on metals like ruthenium or rhodium can be used to direct the bromination to a specific C-H bond on the aromatic ring. researchgate.net By using a directing group, the catalyst is brought into proximity with a specific C-H bond, which it then activates for reaction with a bromine source. This approach can provide access to substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions. While often used for C-C or C-N bond formation, related methodologies exist for C-halogen bond formation. These catalytic systems can offer milder reaction conditions and improved functional group tolerance compared to conventional methods.

While this compound is not a chiral molecule, the principles of organocatalysis can be applied to control the regioselectivity of the substitution reactions. Organocatalysts can influence the reaction pathway by activating the substrate or the electrophile, thereby directing the substitution to a specific position and minimizing the formation of isomeric byproducts. Recent research has demonstrated that the established regioselectivity of electrophilic aromatic substitution can be overcome by diverting key reaction intermediates. nih.govresearchgate.net This "regiodiversion" strategy can enable functionalization at positions that are electronically disfavored, such as the meta-position in phenols, opening new synthetic routes to complex aromatic compounds. nih.govthieme.de

Green Chemistry Principles in Synthetic Route Design and Optimization

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.org

Waste Prevention and Atom Economy: Traditional nitration generates significant amounts of acidic waste. google.com Catalytic methods, especially those using recyclable solid acids, drastically reduce this waste. rsc.org Designing syntheses with high atom economy—maximizing the incorporation of reactant atoms into the final product—is a core principle. acs.org

Use of Safer Solvents and Reagents: Many syntheses of nitrophenols use hazardous chlorinated solvents. google.com Green chemistry encourages their replacement with safer alternatives like water, ethanol, or, ideally, performing reactions under solvent-free conditions. researchgate.net Similarly, replacing the highly corrosive nitric/sulfuric acid mixture with safer nitrating systems like metal nitrates or solid acids enhances safety. google.comnih.gov

Catalysis over Stoichiometric Reagents: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste and cost. acs.org Both solid acid catalysts for nitration and transition-metal catalysts for bromination exemplify this principle. rsc.orgnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Solvent-free reactions or reactions in water can also be more energy-efficient. researchgate.net

Design for Degradation: While not directly related to synthesis, designing the molecule to be biodegradable after its use is a key aspect of green chemistry, though it is more relevant to product application than its synthesis.

The table below illustrates the application of green chemistry principles to nitration processes.

| Green Chemistry Principle | Traditional Method (HNO₃/H₂SO₄) | Greener Alternative (e.g., Solid Acid Catalyst) |

| Prevention | Generates large volumes of hazardous acidic waste. | Minimizes waste; catalyst is often recyclable. google.com |

| Atom Economy | Low, due to the use of excess stoichiometric acids. | Higher, as the catalyst is not consumed. |

| Less Hazardous Synthesis | Uses highly corrosive and hazardous acids. | Employs safer, solid catalysts. rsc.org |

| Safer Solvents | Often uses hazardous chlorinated solvents. | Can be performed in greener solvents or solvent-free. researchgate.net |

| Energy Efficiency | Exothermic reaction requires careful temperature control. | Can often be run under milder conditions. |

| Catalysis | Non-catalytic. | Employs recyclable catalysts for improved efficiency and selectivity. rsc.org |

Molecular Structure and Conformational Analysis

X-ray Crystallographic Determination of Solid-State Architecture

No crystallographic data for 3-Bromo-2-fluoro-4-nitrophenol has been deposited in the primary crystallographic databases.

Crystal System, Space Group, and Unit Cell Parameters

Information not available.

Intramolecular Geometrical Parameters (Bond Lengths, Bond Angles, Torsion Angles)

Information not available.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Information not available.

Gas-Phase and Solution-Phase Conformational Studies

Spectroscopic Probes for Conformational Preferences

No dedicated spectroscopic studies aimed at determining the conformational preferences of this compound have been reported in the literature.

Computational Modeling of Conformational Landscape

While computational modeling could theoretically provide insights into the conformational landscape of this molecule, such studies are most robust when benchmarked against experimental data, which is currently lacking.

Spectroscopic Characterization and Vibrational Analysis

Infrared (IR) and Raman Spectroscopy

Correlative Analysis of Experimental and Theoretical Vibrational Spectra

A thorough vibrational analysis involves a correlative study of experimentally obtained spectra with theoretical calculations. Computational methods, such as Density Functional Theory (DFT), are employed to predict the vibrational frequencies and intensities. This dual approach allows for a more accurate assignment of the observed spectral bands to specific molecular motions.

Table 1: Hypothetical Correlative Vibrational Data for 3-Bromo-2-fluoro-4-nitrophenol

| Functional Group | Vibrational Mode | Experimental Wavenumber (cm⁻¹) (Anticipated) | Theoretical Wavenumber (cm⁻¹) (Anticipated) |

|---|---|---|---|

| O-H | Stretching | 3400-3200 | 3450 |

| C-H (aromatic) | Stretching | 3100-3000 | 3080 |

| C=C (aromatic) | Stretching | 1600-1450 | 1590, 1520, 1480 |

| N-O (nitro) | Asymmetric Stretching | 1550-1500 | 1530 |

| N-O (nitro) | Symmetric Stretching | 1350-1300 | 1340 |

| C-F | Stretching | 1250-1000 | 1220 |

Note: The data in this table is hypothetical and serves as an illustrative example of how experimental and theoretical vibrational data would be presented.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is utilized to investigate the electronic transitions within the molecule. The absorption of ultraviolet and visible light by this compound would provide insights into its electronic structure and the nature of its chromophores.

Solvent Effects on Electronic Absorption Maxima

The polarity of the solvent can influence the electronic absorption maxima (λmax) of a compound. Studying the solvatochromic effects, where the position of the absorption bands shifts with varying solvent polarity, provides information about the nature of the electronic transitions and the dipole moment of the molecule in its ground and excited states.

Table 2: Anticipated Solvent Effects on λmax of this compound

| Solvent | Polarity | λmax (nm) (Anticipated) |

|---|---|---|

| Hexane | Non-polar | 280 |

| Ethanol | Polar Protic | 295 |

Note: The λmax values are illustrative and represent a hypothetical scenario of solvatochromic shifts.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a crucial technique for determining the precise molecular weight of a compound, which in turn confirms its elemental composition.

For this compound, HRMS would provide the exact mass of the molecular ion. This experimental value can then be compared with the theoretical mass calculated from its chemical formula (C₆H₃BrFNO₃) to confirm the identity of the synthesized compound with a high degree of accuracy. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) would also be a key feature in the mass spectrum, aiding in the structural confirmation.

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hexane |

| Ethanol |

Electronic Structure and Reactivity Profiling

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the molecule's properties based on its electron density. For a molecule like 3-Bromo-2-fluoro-4-nitrophenol, DFT methods, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach to investigate its fundamental characteristics.

Geometry Optimization and Energetic Stability

The first step in any quantum chemical study is to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves calculating the molecular energy at various geometries until a minimum is found on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles define the ground-state structure of this compound. The total energy calculated at this optimized geometry is a key indicator of the molecule's thermodynamic stability.

A hypothetical data table for the optimized geometry of this compound would resemble the following:

| Parameter | Value |

| Total Energy (Hartree) | [Calculated Value] |

| Dipole Moment (Debye) | [Calculated Value] |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's behavior in chemical reactions. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant descriptor of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich phenol (B47542) ring and the hydroxyl group, while the LUMO would likely be concentrated around the electron-withdrawing nitro group.

A summary of FMO analysis would typically be presented as follows:

| Parameter | Energy (eV) |

| HOMO | [Calculated Value] |

| LUMO | [Calculated Value] |

| HOMO-LUMO Gap | [Calculated Value] |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. It illustrates the charge distribution and is color-coded to represent different potential values. Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green areas denote neutral potential. For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the nitro and hydroxyl groups, and positive potential (blue) near the hydrogen atom of the hydroxyl group.

Global and Local Reactivity Descriptors (Fukui Functions)

Local reactivity is described by Fukui functions, which identify the most reactive sites within the molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. By analyzing the values of the Fukui function on each atom, one can pinpoint the specific atoms most likely to participate in a chemical reaction.

| Global Descriptor | Formula | Value |

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | [Calculated Value] |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | [Calculated Value] |

| Global Electrophilicity (ω) | χ2/(2η) | [Calculated Value] |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides insight into the bonding and electronic structure of a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of intramolecular charge transfer (ICT) and delocalization. The stabilization energy (E(2)) associated with these interactions indicates the strength of the electronic delocalization. In this compound, significant interactions would be expected between the lone pair orbitals of the oxygen, fluorine, and bromine atoms and the antibonding orbitals of the aromatic ring and the nitro group, indicating substantial ICT.

Reaction Mechanism Investigations

Theoretical studies can also be extended to investigate potential reaction mechanisms involving this compound. By mapping the potential energy surface for a proposed reaction, computational chemists can identify transition states, intermediates, and reaction products. The activation energies calculated for different pathways can help determine the most favorable reaction mechanism. For example, DFT could be used to model the mechanism of nucleophilic aromatic substitution on the this compound ring, predicting the preferred site of attack and the energetic feasibility of the reaction.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of a strong electron-withdrawing nitro group positioned para to the bromo and ortho to the fluoro substituents makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction pathway is facilitated by the stabilization of the negatively charged Meisenheimer complex intermediate.

Potential Nucleophilic Attack Sites and Leaving Groups:

Position 3 (C-Br bond): Nucleophilic attack at this position would lead to the displacement of the bromide ion. The nitro group at the para position provides significant stabilization to the intermediate carbanion.

Position 2 (C-F bond): Attack at this carbon would result in the displacement of the fluoride ion. The nitro group is meta to this position, offering less direct resonance stabilization to the intermediate compared to the attack at C3.

Generally, in SNAr reactions, the rate of reaction is influenced by the ability of the leaving group to depart. While fluoride is a poorer leaving group than bromide in many contexts, the strength of the carbon-halogen bond is also a critical factor. The C-F bond is stronger than the C-Br bond. However, the position of the activating nitro group is often the determining factor for regioselectivity. Given the para-activation for the bromo substituent, it is the more likely site for nucleophilic substitution.

Common nucleophiles that could be employed in SNAr reactions with this compound include alkoxides, thiolates, and amines.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution on the this compound ring is expected to be significantly retarded. The cumulative electron-withdrawing effects of the nitro, bromo, and fluoro substituents create a highly deactivated, electron-poor aromatic system that is resistant to attack by electrophiles.

The directing influence of the substituents is as follows:

Hydroxyl (-OH): Strongly activating, ortho-, para-director.

Bromo (-Br): Deactivating, ortho-, para-director.

Fluoro (-F): Deactivating, ortho-, para-director.

Nitro (-NO2): Strongly deactivating, meta-director.

Radical Reactions and Mechanistic Considerations

While less common for this class of compounds, radical reactions involving this compound could be initiated under specific conditions, such as photolysis or in the presence of radical initiators. Potential radical pathways could involve:

Homolytic cleavage of the C-Br bond: This is the weakest carbon-halogen bond in the molecule and could be cleaved to generate an aryl radical. This radical could then participate in subsequent propagation steps.

Reactions involving the nitro group: The nitro group can undergo reduction via single-electron transfer processes to form a nitro radical anion, which is a key intermediate in many biological and chemical reductions of nitroaromatic compounds.

The mechanistic details of such radical reactions would be complex and highly dependent on the specific reaction conditions and the nature of any other radical species present.

Influence of Substituents (Bromo, Fluoro, Nitro, Hydroxyl) on Reaction Selectivity

The selectivity of reactions involving this compound is a direct consequence of the electronic and steric effects of its substituents.

| Substituent | Electronic Effect | Influence on Reactivity | Directing Effect |

| -OH | +M > -I (Activating) | Increases electron density, favoring EAS. | Ortho, Para |

| -NO2 | -M, -I (Strongly Deactivating) | Drastically reduces electron density, favoring SNAr and disfavoring EAS. | Meta |

| -Br | -I > +M (Deactivating) | Reduces electron density, disfavoring EAS. | Ortho, Para |

| -F | -I > +M (Deactivating) | Reduces electron density, disfavoring EAS. | Ortho, Para |

In SNAr , the nitro group is the dominant activating group, and its position determines the most favorable site of attack. The relative leaving group abilities of bromide and fluoride, as well as the stability of the Meisenheimer intermediate, will dictate the final product.

In EAS , the hydroxyl group is the strongest activating group and will direct incoming electrophiles to the available ortho position (C6). However, the combined deactivating strength of the other three substituents presents a significant energy barrier for this reaction to occur.

Acid-Base Properties and Substituent Effects on Phenolic Acidity

The acidity of the phenolic proton in this compound is significantly enhanced compared to phenol itself. This is due to the powerful electron-withdrawing effects of the nitro, bromo, and fluoro substituents, which stabilize the resulting phenoxide anion through both inductive and resonance effects.

Inductive Effect (-I): The electronegative nitro, bromo, and fluoro groups pull electron density away from the phenoxide oxygen through the sigma bonds, delocalizing the negative charge and stabilizing the anion. The order of inductive effect is -NO2 > -F > -Br.

Mesomeric Effect (-M): The nitro group, being para to the hydroxyl group, can delocalize the negative charge of the phenoxide ion onto its oxygen atoms via resonance. This is a very strong stabilizing effect. The halogens also have a +M effect, but it is weak and overshadowed by their -I effect.

Comparative pKa Values of Related Phenols:

| Compound | pKa |

| Phenol | ~10.0 |

| 4-Nitrophenol | 7.15 borbasgroup.com |

| 3-Nitrophenol | 8.36 borbasgroup.com |

| This compound | Expected to be < 7.15 |

Derivative Chemistry and Advanced Functionalization

Etherification and Esterification Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 3-Bromo-2-fluoro-4-nitrophenol is a key site for derivatization, readily undergoing etherification and esterification reactions to yield a diverse range of derivatives.

Etherification:

The conversion of the phenolic hydroxyl group to an ether is most commonly achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. Due to the electron-withdrawing nature of the nitro and halogen substituents, the phenolic proton of this compound is relatively acidic, facilitating its deprotonation with a suitable base.

A typical procedure involves treating this compound with a base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetone, followed by the addition of an alkylating agent (e.g., alkyl halide, sulfate, or sulfonate).

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Methyl iodide | K2CO3 | Acetone | 3-Bromo-2-fluoro-1-methoxy-4-nitrobenzene |

| This compound | Ethyl bromide | NaOH | DMF | 1-(Benzyloxy)-3-bromo-2-fluoro-4-nitrobenzene |

| This compound | Benzyl chloride | Cs2CO3 | Acetonitrile | 1-(Allyloxy)-3-bromo-2-fluoro-4-nitrobenzene |

Esterification:

Esterification of the phenolic hydroxyl group can be accomplished by reacting this compound with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base to neutralize the acidic byproduct. The reactivity of the phenol allows these reactions to proceed under relatively mild conditions.

Commonly used bases include pyridine, which can also act as a solvent, or triethylamine. The choice of acylating agent determines the nature of the resulting ester.

| Reactant 1 | Reactant 2 | Base/Catalyst | Product |

| This compound | Acetyl chloride | Pyridine | 3-Bromo-2-fluoro-4-nitrophenyl acetate (B1210297) |

| This compound | Benzoyl chloride | Triethylamine | 3-Bromo-2-fluoro-4-nitrophenyl benzoate |

| This compound | Acetic anhydride | H2SO4 (catalytic) | 3-Bromo-2-fluoro-4-nitrophenyl acetate |

Transformation of the Nitro Group to Amino and Other Nitrogen-Containing Functions

The nitro group of this compound is a versatile functional handle that can be readily transformed into an amino group, which in turn serves as a precursor for a variety of other nitrogen-containing functionalities.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several methods can be employed for this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenation: A widely used method involves catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere. google.com This method is generally efficient and clean. However, care must be taken as the carbon-bromine bond can sometimes be susceptible to hydrogenolysis, leading to de-bromination as a side reaction. The use of specific catalysts or additives can help to mitigate this issue.

Metal-Acid Systems: A classic and effective method for nitro group reduction is the use of a metal in the presence of an acid. mdpi.com Common combinations include tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or zinc (Zn) in acetic acid. google.com Stannous chloride (SnCl2) in an acidic medium is another mild and often selective reagent for this transformation. mdpi.com

| Starting Material | Reagent | Conditions | Product |

| This compound | H2, Pd/C | Methanol, room temp. | 4-Amino-3-bromo-2-fluorophenol (B1408616) |

| This compound | Fe, HCl | Ethanol/Water, reflux | 4-Amino-3-bromo-2-fluorophenol |

| This compound | SnCl2·2H2O | Ethanol, reflux | 4-Amino-3-bromo-2-fluorophenol |

Once the amino group is installed, it can be further functionalized. For example, diazotization of the resulting 4-amino-3-bromo-2-fluorophenol with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would yield a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer or related reactions to introduce a wide range of substituents, including cyano, halo, or hydroxyl groups, at the 4-position.

Halogen Exchange Reactions and Cross-Coupling Methodologies at the Bromine Position

The bromine atom at the 3-position of the aromatic ring provides a valuable site for the introduction of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an organic halide. libretexts.orgyonedalabs.com The bromine atom in this compound is well-suited for this transformation.

The reaction typically involves a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a suitable phosphine (B1218219) ligand), a base (such as sodium carbonate, potassium phosphate, or cesium carbonate), and a solvent system (often a mixture of an organic solvent like toluene, dioxane, or DMF and water). The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and yield. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. youtube.com

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh3)4 | - | Na2CO3 | 2-Fluoro-4-nitro-3-phenylphenol |

| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | 2-Fluoro-3-(4-methoxyphenyl)-4-nitrophenol |

| This compound | Pyridine-3-boronic acid | PdCl2(dppf) | - | Cs2CO3 | 2-Fluoro-4-nitro-3-(pyridin-3-yl)phenol |

Buchwald-Hartwig Amination and Other C-N/C-O Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgchemeurope.com This reaction provides a direct route to arylamine derivatives from this compound.

Similar to the Suzuki-Miyaura coupling, this reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical, with bulky, electron-rich ligands being particularly effective. The base used is typically a strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide.

In addition to C-N bond formation, palladium-catalyzed methods can also be employed for the formation of carbon-oxygen (C-O) bonds, allowing for the synthesis of diaryl ethers.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Product |

| This compound | Aniline | Pd2(dba)3 | XPhos | NaOtBu | 3-Amino-2-fluoro-4-nitrophenol |

| This compound | Morpholine | Pd(OAc)2 | RuPhos | K2CO3 | 2-Fluoro-3-(morpholino)-4-nitrophenol |

| This compound | Phenol | PdCl2(dppf) | - | Cs2CO3 | 2-Fluoro-4-nitro-3-phenoxyphenol |

Functionalization at Other Aromatic Positions

The existing substituents on the this compound ring direct further electrophilic aromatic substitution reactions to specific positions. The powerful electron-withdrawing nitro group is a meta-director, while the hydroxyl group is a strong ortho-, para-director. quora.com The halogens (bromo and fluoro) are also ortho-, para-directing but are deactivating. The interplay of these directing effects determines the regioselectivity of further functionalization.

Given the substitution pattern, the position C-5 is the most likely site for further electrophilic attack. The hydroxyl group strongly activates the ortho position (C-1, which is already substituted) and the para position (C-5). The nitro group deactivates the ortho positions (C-3 and C-5) and the para position (C-1), but its meta-directing effect would also favor substitution at C-5 (meta to the nitro group). The halogens at C-2 and C-3 also have ortho- and para-directing effects that would influence the reactivity of the available positions.

For example, further nitration or halogenation would be expected to occur at the C-5 position.

| Starting Material | Reagent | Conditions | Major Product |

| This compound | HNO3/H2SO4 | 0 °C to rt | 3-Bromo-2-fluoro-4,5-dinitrophenol |

| This compound | Br2, FeBr3 | CCl4 | 3,5-Dibromo-2-fluoro-4-nitrophenol |

| This compound | Cl2, AlCl3 | CH2Cl2 | 3-Bromo-5-chloro-2-fluoro-4-nitrophenol |

Role in Advanced Organic Synthesis

Building Block for Complex Polyaromatic Systems

Polyaromatic hydrocarbons (PAHs) and their derivatives are significant in materials science and medicinal chemistry. nih.gov The bromine atom in 3-Bromo-2-fluoro-4-nitrophenol serves as a key handle for carbon-carbon bond formation through various cross-coupling reactions. It is well-established that brominated aromatic compounds are excellent precursors for the synthesis of complex aryl-substituted molecules. nih.gov

Research Findings:

Cross-Coupling Reactions: The bromo substituent is anticipated to readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in the synthesis of bi-aryl and poly-aryl structures, which are core components of many functional materials and pharmaceutical agents. The presence of the electron-withdrawing nitro and fluoro groups can influence the reactivity of the C-Br bond, potentially facilitating oxidative addition to the palladium catalyst.

Heck and Buchwald-Hartwig Amination: The C-Br bond can also be functionalized through Heck reactions to introduce vinyl groups or through Buchwald-Hartwig amination to form arylamines, further expanding the diversity of accessible polyaromatic systems.

The strategic placement of the functional groups on the phenol (B47542) ring allows for sequential and site-selective reactions, enabling the controlled construction of complex, three-dimensional polyaromatic architectures.

Precursor for Advanced Heterocyclic Compounds

Heterocyclic compounds form the largest class of organic molecules and are integral to the majority of pharmaceuticals and agrochemicals. mdpi.com Substituted nitrophenols are valuable starting materials for the synthesis of a wide array of heterocyclic systems. rsc.org For instance, 3-Fluoro-4-nitrophenol is utilized in the synthesis of benzimidazole derivatives. hsppharma.com

Research Findings:

Reduction of the Nitro Group: The nitro group in this compound can be selectively reduced to an amino group. This transformation provides a nucleophilic center that can participate in cyclization reactions.

Synthesis of Benzoxazoles and Phenoxazines: The resulting aminophenol is a classic precursor for the synthesis of benzoxazoles through condensation with carboxylic acids or their derivatives. Furthermore, the presence of the halogen atoms opens up possibilities for intramolecular cyclization reactions to form more complex fused heterocyclic systems like phenoxazines.

Functionalized Heterocycles: The bromine and fluorine atoms can be carried through the synthetic sequence, yielding functionalized heterocyclic products that can be further elaborated through additional cross-coupling or nucleophilic aromatic substitution reactions. researchgate.net

The versatility of this compound as a precursor lies in its ability to generate a highly functionalized aminophenol intermediate, which is a gateway to a diverse range of valuable heterocyclic scaffolds.

Synthetic Scaffold for Structure-Activity Relationship Studies (Excluding Biological Data)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its physicochemical properties. nih.gov The well-defined substitution pattern of this compound makes it an ideal scaffold for systematic SAR investigations in a non-biological context.

Research Findings:

Systematic Structural Modification: Each functional group on the this compound ring can be independently modified. For example, the bromine atom can be replaced with various aryl or alkyl groups via cross-coupling reactions. The nitro group can be reduced to an amine and then acylated or alkylated. The phenolic hydroxyl group can be etherified or esterified.

Understanding Non-covalent Interactions: The fluorine and bromine atoms, along with the nitro and hydroxyl groups, can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding. SAR studies on derivatives of this scaffold can provide insights into the nature and strength of these interactions in different chemical environments. The antioxidant activity of phenolic compounds, for instance, is highly dependent on the nature and position of substituents on the aromatic ring. nih.gov

The use of this compound as a synthetic scaffold allows for a methodical exploration of how specific structural features govern the fundamental chemical and physical properties of a molecule, providing valuable data for the rational design of new compounds with tailored characteristics.

Future Research Directions and Potential Areas of Exploration

Development of Novel and More Efficient Synthetic Routes

The initial challenge in exploring the potential of 3-Bromo-2-fluoro-4-nitrophenol lies in its synthesis. Future research should prioritize the development of efficient and scalable synthetic pathways. Key considerations would include:

Regioselective Synthesis: Devising methods to introduce the bromo, fluoro, and nitro groups at the desired positions on the phenol (B47542) ring with high selectivity will be crucial to avoid the formation of other isomers.

Orthogonal Protecting Group Strategies: The development of synthetic routes employing protecting groups that can be selectively removed without affecting other functional groups would offer greater flexibility in subsequent derivatization.

Flow Chemistry and Process Optimization: For potential large-scale applications, transitioning from batch synthesis to continuous flow processes could offer improved safety, efficiency, and scalability.

A hypothetical retrosynthetic analysis might start from a more readily available substituted phenol, exploring regioselective nitration, bromination, and fluorination reactions. The order of these transformations would be critical in directing the regiochemistry.

Comprehensive Mechanistic Studies of Under-explored Reactivity Modes

The unique electronic environment created by the interplay of the electron-withdrawing nitro and halogen groups, and the electron-donating hydroxyl group, suggests a rich and complex reactivity profile for this compound. Future mechanistic studies could focus on:

Nucleophilic Aromatic Substitution (SNAr): Investigating the displacement of the halogen atoms or the nitro group with various nucleophiles would be a primary area of interest. The relative reactivity of the bromo and fluoro substituents would be a key aspect to elucidate.

Electrophilic Aromatic Substitution: While the ring is deactivated by the electron-withdrawing groups, understanding the conditions under which further electrophilic substitution could occur would expand its synthetic utility.

Phenolic Hydroxyl Group Reactivity: Exploring the derivatization of the hydroxyl group through etherification, esterification, and other transformations would be essential for creating diverse molecular scaffolds.

Application of Advanced Computational Methods for Predictive Design

In silico approaches can play a pivotal role in guiding the experimental exploration of this compound. Computational studies could be employed to:

Predict Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations could be used to model reaction pathways and predict the most likely sites for nucleophilic and electrophilic attack.

Virtual Screening for Biological Activity: By modeling the interactions of this compound and its virtual derivatives with biological targets, researchers could identify promising candidates for further synthesis and testing.

Prediction of Physicochemical Properties: Computational tools can estimate properties such as solubility, lipophilicity (logP), and pKa, which are crucial for drug development and materials science applications.

Exploration of Solid-State Forms and Polymorphism

The solid-state properties of a compound can significantly impact its physical and biological characteristics. A thorough investigation of the solid-state forms of this compound would be valuable. This would involve:

Crystallization and Polymorph Screening: Systematically exploring different solvents and crystallization conditions to identify and characterize any polymorphs, solvates, or co-crystals.

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be used to determine the melting points, thermal stability, and phase transitions of different solid forms.

Design of Next-Generation Molecular Scaffolds Based on the this compound Framework

The true potential of this compound lies in its use as a scaffold for the design of novel molecules with tailored properties. Future design efforts could target:

Bioactive Molecules: The substituted nitrophenol motif is present in various bioactive compounds. By strategically modifying the functional groups of this compound, it may be possible to develop new therapeutic agents, such as kinase inhibitors or antimicrobial agents.

Functional Materials: The electronic properties of the molecule could be exploited in the design of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Chemical Probes: Derivatives of this compound could be synthesized to serve as probes for studying biological processes or for use in chemical sensing applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.